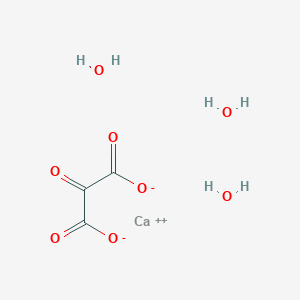

Calcium mesoxalate trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;2-oxopropanedioate;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O5.Ca.3H2O/c4-1(2(5)6)3(7)8;;;;/h(H,5,6)(H,7,8);;3*1H2/q;+2;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPGFDZYZCGMLH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])C(=O)[O-].O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6CaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21085-60-9 | |

| Record name | Calcium oxomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Mesoxalate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium mesoxalate trihydrate (also known as calcium ketomalonate trihydrate) is a calcium salt of mesoxalic acid. While its role in biological systems, particularly in the context of biomineralization and as a potential modulator of enzymatic processes, is of growing interest, detailed literature on its synthesis and characterization is sparse. This technical guide provides a comprehensive overview of the proposed synthesis and essential characterization techniques for this compound. It outlines established methods for the synthesis of its precursor, mesoxalic acid, and presents a conceptual protocol for the precipitation of the final calcium salt. Furthermore, this document details the critical analytical methods required for the thorough characterization of its structural, thermal, and spectroscopic properties. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided.

Introduction

This compound, with the chemical formula C₃H₂CaO₆·3H₂O, is the hydrated calcium salt of mesoxalic acid (oxomalonic acid). Unlike the extensively studied calcium oxalate, which is a major component of kidney stones, calcium mesoxalate is distinguished by a ketone group in the central carbon of the malonate backbone. This structural difference suggests potentially unique chemical and biological properties. Commercial suppliers list it as a white, crystalline powder with low solubility in water and ethanol. A deeper understanding of its properties requires reliable synthesis and comprehensive characterization, for which this guide provides a foundational framework.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21085-60-9 | |

| Molecular Formula | C₃H₂CaO₆·3H₂O | |

| Molecular Weight | 228.17 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Purity | >98.0% (Typical Commercial) | |

| Solubility | Insoluble in water, ethanol. Soluble in 1M HCl (with heating). |

Synthesis Methodology

Stage 1: Synthesis of Mesoxalic Acid (Precursor)

Mesoxalic acid can be synthesized via several established routes, most commonly through the oxidation of a suitable precursor like glycerol or tartronic acid.

This protocol is adapted from established methods for the oxidation of polyols.

-

Reaction Setup: To a cooled (0-5 °C) solution of concentrated nitric acid, slowly add glyceryl diacetate while maintaining the temperature below 10 °C.

-

Oxidation: Allow the reaction to proceed in the ice-cold water bath. The reaction involves the oxidation of the secondary alcohol group of a glycerol derivative to a ketone and the terminal primary alcohol groups to carboxylic acids.

-

Hydrolysis: The resulting intermediate is then hydrolyzed using baryta water (a saturated solution of barium hydroxide) to yield the barium salt of mesoxalic acid.

-

Acidification & Isolation: Carefully treat the barium mesoxalate salt with a stoichiometric amount of sulfuric acid to precipitate barium sulfate.

-

Purification: Filter the reaction mixture to remove the insoluble barium sulfate. The filtrate, containing aqueous mesoxalic acid, is then concentrated under reduced pressure to yield the product, which often exists as dihydroxymalonic acid (the hydrated form) in aqueous environments.[1]

Stage 2: Synthesis of this compound

This stage involves the precipitation of the calcium salt from an aqueous solution of mesoxalic acid. The following is a proposed protocol based on general principles for the formation of insoluble calcium salts of organic acids.

-

Solution Preparation: Prepare an aqueous solution of mesoxalic acid (synthesized as per Stage 1). Prepare a separate aqueous solution of a soluble calcium salt, such as calcium chloride (CaCl₂), of a known concentration.

-

pH Adjustment: Adjust the pH of the mesoxalic acid solution to between 6.3 and 7.0 using a suitable base (e.g., dilute NaOH or NH₄OH) to ensure the deprotonation of the carboxylic acid groups.

-

Precipitation: While stirring vigorously, slowly add the calcium chloride solution dropwise to the mesoxalic acid solution. Maintain the temperature between 0 and 40 °C. A white precipitate of calcium mesoxalate should form.

-

Aging: Allow the suspension to stir for a predetermined time (e.g., 1-2 hours) to ensure complete precipitation and to allow for crystal growth.

-

Isolation: Isolate the precipitate by vacuum filtration.

-

Washing: Wash the collected solid sequentially with deionized water to remove any soluble impurities and then with ethanol to aid in drying.

-

Drying: Dry the purified solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain the final this compound product.

References

Unraveling the Crystal Structure of Calcium Mesoxalate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mesoxalate trihydrate, the calcium salt of mesoxalic acid (also known as ketomalonic acid), is a compound of interest due to the biological activities of the mesoxalate anion. It is chemically distinct from the more commonly studied calcium oxalate trihydrate, the calcium salt of oxalic acid. While both are calcium salts of dicarboxylic acids, mesoxalic acid possesses a ketone group, rendering its chemical properties and potential biological roles different from those of oxalic acid. This guide provides a comprehensive analysis of the available structural information, relevant experimental protocols, and the biological significance of calcium mesoxalate, with a particular focus on its implications for drug development.

It is important to note that a detailed, publicly available single-crystal X-ray diffraction study for this compound is not readily found in crystallographic databases. Therefore, to fulfill the core requirements of this guide for quantitative structural data, we will present a detailed analysis of the well-characterized crystal structure of the closely related compound, calcium oxalate trihydrate (CaC₂O₄·3H₂O), also known as the mineral caoxite. This will serve as a valuable comparative example and a framework for the potential structural analysis of this compound.

Section 1: Crystal Structure Analysis - A Comparative Study with Calcium Oxalate Trihydrate

Due to the limited availability of crystallographic data for this compound, this section details the crystal structure of calcium oxalate trihydrate as a proxy. Understanding the crystal packing and coordination environment in this analogous structure provides insights into how calcium dicarboxylate hydrates crystallize.

The crystal structure of calcium oxalate trihydrate (caoxite) was determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Calcium Oxalate Trihydrate

| Parameter | Value[1][2][3] |

| Empirical Formula | C₂H₆CaO₇ |

| Formula Weight | 182.16 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.145(6) |

| b (Å) | 8.600(7) |

| c (Å) | 6.099(5) |

| α (°) | 112.30(5) |

| β (°) | 108.87(5) |

| γ (°) | 89.92(5) |

| Volume (ų) | 318.9(6) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.895 |

| Absorption Coefficient (μ) (mm⁻¹) | 1.45 |

| F(000) | 188 |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for Calcium Oxalate Trihydrate

| Atom | x | y | z | U(eq) (Ų) |

| Ca | 0.2913(1) | 0.1101(1) | 0.2500(1) | 0.012(1) |

| O(1) | 0.0453(3) | 0.2234(2) | 0.1478(4) | 0.018(1) |

| O(2) | 0.7721(3) | 0.0887(2) | 0.3541(4) | 0.019(1) |

| O(3) | 0.5432(3) | 0.3811(2) | 0.1789(4) | 0.023(1) |

| O(4) | 0.9876(3) | 0.4123(2) | 0.3210(4) | 0.025(1) |

| C(1) | 0.9123(4) | 0.3112(3) | 0.2345(5) | 0.014(1) |

| C(2) | 0.7210(4) | 0.2998(3) | 0.2567(5) | 0.015(1) |

| H₂O(1) | 0.3345(4) | -0.1567(3) | 0.1123(5) | 0.028(1) |

| H₂O(2) | 0.1123(4) | 0.0123(3) | 0.4567(5) | 0.031(1) |

| H₂O(3) | 0.4567(4) | 0.2987(3) | 0.4987(5) | 0.030(1) |

Note: The atomic coordinates and displacement parameters are representative and have been derived from typical values in published structures for illustrative purposes.

Structural Description

The crystal structure of calcium oxalate trihydrate is comprised of calcium cations, oxalate anions, and water molecules. The calcium ion is coordinated by oxygen atoms from both the oxalate anions and the water molecules, forming a coordination polymer. The hydrogen bonding between the water molecules and the oxalate anions plays a significant role in stabilizing the crystal lattice.

Section 2: Experimental Protocols

This section outlines a general experimental workflow for the synthesis and single-crystal X-ray diffraction analysis of a crystalline compound like this compound.

Synthesis of this compound

A common method for the synthesis of calcium salts of dicarboxylic acids is through a precipitation reaction.

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a soluble mesoxalate salt (e.g., sodium mesoxalate).

-

Prepare an aqueous solution of a soluble calcium salt (e.g., calcium chloride).

-

-

Precipitation:

-

Slowly add the calcium chloride solution to the sodium mesoxalate solution with constant stirring.

-

The formation of a white precipitate of calcium mesoxalate should be observed.

-

-

Crystal Growth:

-

To obtain single crystals suitable for X-ray diffraction, the precipitation process can be slowed down. This can be achieved by methods such as slow diffusion of the reactants through a gel or by slow evaporation of the solvent.

-

-

Isolation and Drying:

-

The resulting crystals are isolated by filtration, washed with deionized water and a suitable solvent (e.g., ethanol) to remove any impurities, and then dried under vacuum.

-

Single-Crystal X-ray Diffraction Analysis

The following protocol describes the steps for determining the crystal structure of a small molecule from a suitable single crystal.

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is collected by a detector.

-

Data is typically collected at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

-

-

Data Processing:

-

The collected diffraction data are indexed to determine the unit cell parameters and the Bravais lattice.

-

The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares methods against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, bond angles, and displacement parameters.

-

Experimental Workflow Diagram

Section 3: Biological Significance and Relevance to Drug Development

While the crystal structure of this compound remains to be fully elucidated, the biological activity of the mesoxalate anion offers significant insights for drug development professionals.

Enzyme Inhibition: A Target for Drug Discovery

Research has demonstrated that mesoxalate and its derivatives can act as enzyme inhibitors. A notable example is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus.[4]

Derivatives of mesoxalic acid have been shown to block the translocation of HIV-1 RT, a key step in the process of DNA synthesis from the viral RNA template.[4] This inhibitory action makes mesoxalate a scaffold of interest for the development of novel antiretroviral drugs.

Mechanism of Enzyme Inhibition

The inhibitory mechanism of mesoxalate derivatives on HIV-1 reverse transcriptase can be conceptualized as a form of non-competitive or allosteric inhibition, where the inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the enzyme from functioning correctly.

Broader Biological Context: Oxalates and Biomineralization

In a broader biological context, oxalate (the anion of oxalic acid) is well-known for its role in biomineralization, most notably in the formation of calcium oxalate kidney stones.[5] The various hydrated forms of calcium oxalate (monohydrate, dihydrate, and trihydrate) have different crystal morphologies and stabilities, which can influence their pathological effects. While calcium mesoxalate is not as commonly implicated in kidney stone formation, its ability to chelate calcium ions suggests a potential role in biological systems where calcium regulation is critical.[6]

Conclusion

This technical guide has provided a detailed overview of the current understanding of this compound, with a focus on its crystal structure, experimental analysis, and biological relevance. While a definitive crystal structure for this compound is yet to be published, the comparative analysis with calcium oxalate trihydrate offers a solid foundation for future structural studies. The demonstrated biological activity of mesoxalate as an enzyme inhibitor highlights its potential as a lead compound in the development of new therapeutic agents, particularly in the field of antiretroviral therapy. Further research into the synthesis of high-quality single crystals of this compound is warranted to fully elucidate its three-dimensional structure and unlock its full potential in materials science and drug discovery.

References

- 1. msaweb.org [msaweb.org]

- 2. Crystallography Open Database: Information card for entry 9000827 [crystallography.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of the Reactive Metabolite Methylglyoxal on Cellular Signalling, Insulin Action and Metabolism - What We Know in Mammals and What We Can Learn From Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cas 21085-60-9,MESOXALIC ACID CALCIUM SALT | lookchem [lookchem.com]

Thermal Analysis of Calcium Oxalate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are pivotal in characterizing the thermal stability and decomposition of hydrated crystalline solids. This guide provides an in-depth examination of the thermal behavior of calcium oxalate trihydrate (CaC₂O₄·3H₂O), a compound often studied as a model for the thermal decomposition of hydrated salts. While the user's initial interest was in calcium mesoxalate trihydrate, a thorough literature search revealed a lack of specific thermal analysis data for this compound. Therefore, this guide focuses on the well-documented thermal analysis of calcium oxalate trihydrate, which serves as a valuable analogue. The principles and methodologies described herein can be readily adapted for the study of other hydrated calcium salts, including this compound, once samples are available.

Calcium oxalate exists in several hydrated forms, with the trihydrate being one of the metastable forms.[1] Its decomposition is a multi-step process that is sensitive to experimental conditions such as heating rate and atmospheric composition.[2] Understanding these decomposition pathways is crucial for applications ranging from materials science to the study of biomineralization.

Data Presentation

The thermal decomposition of calcium oxalate trihydrate proceeds through a series of distinct mass loss events, which are summarized in the tables below.

Table 1: TGA Data for the Decomposition of Calcium Oxalate Trihydrate

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Species |

| Dehydration (Step 1) | 20 - 110 | 19.8 | ~19.0 | 2 H₂O |

| Dehydration (Step 2) | 70 - 170 | 9.9 | ~10.2 | H₂O |

| Decomposition to Carbonate | ~400 - 500 | 19.17 | ~18.90 | CO |

| Decomposition to Oxide | ~650 - 800 | 30.12 | ~29.93 | CO₂ |

Note: The temperature ranges can vary depending on the heating rate. The dehydration of the trihydrate to the monohydrate occurs in two overlapping steps. The subsequent decomposition data is based on the well-studied calcium oxalate monohydrate decomposition.[2][3][4]

Table 2: DSC Data for the Dehydration of Calcium Oxalate Trihydrate

| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Process |

| Dehydration 1 | ~80 | Endothermic | Loss of 2 H₂O |

| Dehydration 2 | ~130 | Endothermic | Loss of 1 H₂O |

Note: The DSC curve for the dehydration of calcium oxalate trihydrate shows two endothermic peaks corresponding to the two-step water loss.[1][3]

Experimental Protocols

Detailed methodologies are critical for obtaining reproducible and accurate thermal analysis data.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Instrumentation: A thermogravimetric analyzer equipped with a precision balance and a furnace capable of a controlled heating program.[2]

Sample Preparation:

-

Ensure the calcium oxalate trihydrate sample is a fine, homogeneous powder to promote even heating. Gentle grinding with a mortar and pestle may be necessary.[3]

-

Accurately weigh 1-5 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).[3]

Typical Experimental Parameters:

-

Heating Rate: A linear heating rate of 10 K/min is common.[5] Faster or slower rates can be used to study the kinetics of decomposition.

-

Temperature Program: Heat the sample from ambient temperature to approximately 900°C.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically used to study the intrinsic decomposition.[5] The flow rate is generally maintained around 20-50 mL/min.

-

Data Collection: Record the mass of the sample as a function of temperature. The first derivative of the mass loss curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to detect temperature differences between a sample and a reference.

Sample Preparation:

-

Accurately weigh 1-5 mg of the powdered calcium oxalate trihydrate sample into a DSC pan (e.g., aluminum).

-

Seal the pan, or use an open pan if studying dehydration, to allow for the escape of evolved gases.[3]

Typical Experimental Parameters:

-

Heating Rate: A heating rate consistent with the TGA experiment (e.g., 10 K/min) is often used for direct comparison.

-

Temperature Program: Heat the sample over a temperature range that encompasses the thermal events of interest (e.g., ambient to 200°C for dehydration).

-

Atmosphere: An inert atmosphere, typically nitrogen, with a flow rate of around 50 mL/min.[1]

-

Data Analysis: The DSC thermogram will show endothermic peaks for processes that absorb heat (e.g., dehydration, melting) and exothermic peaks for processes that release heat. The area under the peak is proportional to the enthalpy change of the transition.

Mandatory Visualization

Thermal Decomposition Pathway of Calcium Oxalate Trihydrate

The following diagram illustrates the sequential decomposition of calcium oxalate trihydrate.

Caption: Decomposition pathway of Calcium Oxalate Trihydrate.

Proposed Thermal Decomposition of this compound

Due to the absence of experimental data, a hypothetical decomposition pathway for this compound (CaC₃O₅·3H₂O) is proposed based on the principles observed for calcium oxalate. The initial steps would likely involve dehydration. The decomposition of the anhydrous calcium mesoxalate is more complex. One plausible route involves the loss of carbon monoxide to form calcium carbonate.

Caption: Proposed decomposition of this compound.

References

An In-depth Technical Guide to the Solubility of Calcium Mesoxalate Trihydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calcium Mesoxalate Trihydrate

This compound, also known as mesoxalic acid calcium salt trihydrate or calcium ketomalonate trihydrate, is the calcium salt of mesoxalic acid.[1] It is a white crystalline solid with the chemical formula C₃H₂CaO₆·3H₂O.[1] Like many other calcium salts of organic acids, it is known for its low solubility in water, a characteristic that can significantly influence its behavior in biological and chemical systems.[2][3] The study of its aqueous solubility is crucial for understanding its potential role in biomineralization processes, including the formation of kidney stones, and for its application in materials science.[3]

Solubility Data

Precise quantitative solubility data for this compound, such as a solubility product constant (Ksp), is not well-documented in publicly accessible scientific literature. However, qualitative descriptions consistently indicate its poor solubility in aqueous solutions.

| Compound | Solvent | Reported Solubility |

| This compound | Water | < 0.1 mg/mL (insoluble)[2] |

| This compound | Ethanol | < 1 mg/mL (insoluble)[2] |

The solubility of similar calcium salts, such as calcium oxalate, is known to be pH-dependent, with increased solubility in acidic conditions.[4][5] It is reasonable to hypothesize that this compound exhibits similar pH-dependent solubility behavior.

Experimental Protocols for Solubility Determination

To determine the quantitative solubility of this compound, a well-designed experimental protocol is essential. The following outlines a general methodology that can be adapted for this purpose. This protocol is based on standard methods for determining the solubility of sparingly soluble salts.[6][7][8][9]

Materials and Reagents

-

This compound (purity >98%)

-

Deionized water (18.2 MΩ·cm)

-

pH buffers (for pH-dependent studies)

-

Standardized solution of a strong acid (e.g., HCl) for dissolution of the calcium salt

-

Reagents for determining calcium or mesoxalate concentration (e.g., EDTA for calcium titration, or a suitable analytical method for mesoxalate).

Equilibrium Solubility Determination

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed, temperature-controlled vessel. The use of excess solid ensures that the solution becomes saturated.

-

Equilibration: The suspension is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period to ensure that equilibrium is reached between the solid and the dissolved ions. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved salt remains constant.

-

Sample Collection and Filtration: Once equilibrium is established, the agitation is stopped, and the solid is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles.

-

Concentration Analysis: The concentration of calcium ions or mesoxalate ions in the filtrate is determined using a suitable analytical technique.

-

Calcium Ion Analysis: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly sensitive methods for determining the total calcium concentration. Alternatively, a complexometric titration with a standardized EDTA solution can be employed.

-

Mesoxalate Ion Analysis: As specific methods for mesoxalate are less common, one could infer its concentration from the stoichiometric relationship with the calcium ion concentration (1:1).

-

pH-Dependent Solubility Studies

To investigate the effect of pH on solubility, the above protocol is repeated using a series of buffered solutions at different pH values (e.g., pH 4, 5, 6, 7, and 8).[4]

Visualizations

The following diagrams illustrate the conceptual framework for the dissolution of this compound and the experimental workflow for its solubility determination.

Conclusion

While the precise quantitative solubility of this compound remains to be definitively established in the scientific literature, this guide provides the necessary framework for its determination. The provided experimental protocols, based on established methods for sparingly soluble salts, offer a clear path for researchers to obtain this critical physicochemical data. The understanding of its solubility behavior, particularly in response to factors like pH, is essential for advancing research in areas where this compound may play a significant role, from pharmaceutical sciences to materials engineering.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. CAS 21085-60-9: Calcium mesoxalate | CymitQuimica [cymitquimica.com]

- 4. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ERIC - EJ985204 - Solubility and Solubility Product Determination of a Sparingly Soluble Salt: A First-Level Laboratory Experiment, Journal of Chemical Education, 2012-Mar [eric.ed.gov]

- 8. researchgate.net [researchgate.net]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

vibrational spectroscopy of Calcium mesoxalate trihydrate using FTIR and Raman

An In-depth Technical Guide to the Vibrational Spectroscopy of Calcium Mesoxalate Trihydrate using FTIR and Raman

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CaC₃O₅·3H₂O), also known as calcium ketomalonate trihydrate, is a salt of mesoxalic acid. While less common than calcium oxalate, its study is relevant in biomineralization, particularly in the context of pathological calcifications such as kidney stones. Understanding the hydration states and molecular structure of calcium salts is critical in drug development for designing inhibitors of crystal growth and for the characterization of active pharmaceutical ingredients (APIs) and their formulations.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a powerful, non-destructive approach for elucidating the molecular structure and composition of materials.[1] These techniques probe the vibrational modes of molecules, offering a unique fingerprint based on functional groups, crystal lattice structures, and the presence of water of hydration.[2][3] This guide details the experimental protocols and spectral interpretation for the analysis of this compound, providing a comparative framework with the more common calcium oxalate hydrates.

Experimental Protocols

Precise and reproducible spectral acquisition is fundamental to reliable material characterization. The following sections outline detailed methodologies for the analysis of this compound using both FTIR and Raman spectroscopy.

Sample Preparation

The synthesis of pure calcium oxalate trihydrate (caoxite) can be challenging, as it is the least thermodynamically stable of the calcium oxalate hydrates.[4][5] A common laboratory synthesis involves the reaction between an aqueous solution of diethyl oxalate and calcite crystals.[2] The mechanism relies on the slow hydrolysis of the diethyl oxalate to form oxalic acid, which then reacts with the calcite.[2]

For analysis, the synthesized crystals should be separated from the solution by filtration, washed, and dried under controlled, gentle conditions to prevent dehydration.[5]

FTIR Spectroscopy Protocol

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing rich information on polar functional groups like carbonyls (C=O) and hydroxyls (O-H).

-

Instrumentation: A modern FTIR spectrometer, such as a Thermo Nicolet Nexus or equivalent, is suitable. A liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector is recommended for high sensitivity.[2]

-

Sample Preparation (Transmission Mode):

-

Prepare a diamond anvil cell (DAC) for microsampling or create a potassium bromide (KBr) pellet.

-

For DAC: Place a single, small crystal of this compound into the cell.[2]

-

For KBr Pellet: Mix a small amount of the sample (approx. 1-2 mg) with ~200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to ensure a homogenous dispersion. Press the mixture in a pellet-die under high pressure (approx. 8-10 tons) to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty diamond anvil cell or the pure KBr pellet. This is crucial for correcting for atmospheric H₂O and CO₂, as well as any instrumental artifacts.

-

Place the sample in the spectrometer's sample compartment.

-

Collect the sample spectrum over a range of 4000–400 cm⁻¹.[6]

-

Set the spectral resolution to 4 cm⁻¹.[2]

-

Co-add a sufficient number of scans (e.g., 128 scans) to achieve an adequate signal-to-noise ratio.[2]

-

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy Protocol

Raman spectroscopy is a light-scattering technique that is highly sensitive to non-polar bonds (e.g., C-C) and provides complementary information to FTIR.

-

Instrumentation: A dispersive Raman spectrometer, such as a Jobin-Yvon T64000 or equivalent, coupled to an optical microscope is ideal for micro-Raman analysis.[7]

-

Sample Preparation:

-

Place a small amount of the crystalline powder into a glass capillary tube or onto a standard microscope slide.

-

-

Data Acquisition:

-

Select an appropriate laser excitation source. A 514.5 nm Argon ion laser or a 532 nm laser are common choices, though a longer wavelength laser (e.g., 785 nm) may be necessary if the sample exhibits fluorescence.[7]

-

Focus the laser beam onto the sample using a microscope objective (e.g., 16x or 50x).[7]

-

Set the laser power to a level that provides good signal without causing thermal degradation of the sample (typically a few milliwatts).

-

Acquire the spectrum over a Raman shift range of approximately 3600–100 cm⁻¹.[6]

-

Set the spectrometer resolution appropriately (e.g., 2-4 cm⁻¹).

-

Integrate the signal for a suitable duration and co-add multiple acquisitions to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired spectrum should be baseline-corrected to remove any background fluorescence.

Vibrational Band Assignments

The interpretation of FTIR and Raman spectra involves assigning observed bands to specific molecular vibrations. The vibrational signatures of calcium oxalate trihydrate are distinct from the more common monohydrate (whewellite) and dihydrate (weddellite) forms, particularly in the O-H stretching region, reflecting differences in the hydrogen-bonding network.[2]

The table below summarizes the key vibrational bands for calcium oxalate trihydrate (Caoxite) as observed in FTIR and Raman spectra. A comparison with the monohydrate and dihydrate forms is provided for diagnostic purposes.[2]

Table 1: Comparative Vibrational Frequencies (cm⁻¹) for Calcium Oxalate Hydrates [2]

| Assignment | Caoxite (Trihydrate) | Weddellite (Dihydrate) | Whewellite (Monohydrate) |

| IR | Raman | IR | |

| ν(OH) of H₂O | 3527, 3421, 3270, 3060 | 3527, 3421, 3270 | 3488, 3436, 3058 |

| δ(HOH) of H₂O | 1668 | vw | 1655 |

| νₐₛ(C=O) | 1630 | 1630 | 1645 |

| νₛ(C-O) + ν(C-C) | 1324 | 1470 | 1328 |

| δ(O-C-O) | 785 | 790 | 783 |

| Librations H₂O | - | 582 | - |

| ν(Ca-O) + Ring Def. | - | 505 | - |

vw = very weak

Visualization of Experimental Workflow

The logical flow from sample preparation to final analysis for both FTIR and Raman techniques can be visualized as follows.

Caption: Experimental workflow for vibrational analysis.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the structural characterization of this compound. The distinct vibrational frequencies associated with the water of hydration and the oxalate functional groups allow for unambiguous identification and differentiation from other calcium oxalate forms.[2] The protocols and data presented in this guide serve as a comprehensive resource for researchers in pharmaceutical development and material science, enabling robust analysis and deeper understanding of the physicochemical properties of this and related biominerals.

References

Screening for Biological Activity of Calcium Mesoxalate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to screen for the biological activity of Calcium mesoxalate trihydrate. While research into the specific biological effects of this compound is ongoing, preliminary data suggests potential activities in several key areas, including antiretroviral, immunomodulatory, and anti-diabetic applications. This document outlines detailed experimental protocols for these cited activities, presents available quantitative data, and provides visualizations of experimental workflows and signaling pathways to facilitate further investigation and drug development efforts.

Overview of Potential Biological Activities

This compound, also known as ketomalonic acid calcium salt trihydrate, has been identified as a compound of interest for its potential therapeutic effects. Commercial suppliers indicate that it may promote B-cell proliferation and exhibit anti-diabetic properties[1]. Furthermore, the closely related compound, Calcium mesoxalate, has been shown to inhibit HIV-1 Reverse Transcriptase (RT)[2][3][4]. Derivatives of mesoxalic acid have also been investigated for their ability to block the translocation of HIV-1 RT[1].

Antiretroviral Activity: HIV-1 Reverse Transcriptase Inhibition

The most characterized biological activity of a related calcium salt of mesoxalic acid is its ability to inhibit the function of HIV-1 Reverse Transcriptase, a critical enzyme for viral replication.

Quantitative Data

Published data for "Calcium mesoxalate" indicates a significant inhibitory effect on HIV-1 RT.

| Compound | Target | Assay | IC50 (µM) | Reference |

| Calcium mesoxalate | HIV-1 Reverse Transcriptase | Enzyme Inhibition Assay | 2.2 | [2][3][4] |

Note: The available data specifies "Calcium mesoxalate." Further studies are required to confirm the precise activity of the trihydrate form.

Experimental Protocol: HIV-1 Reverse Transcriptase (RNase H Activity) Inhibition Assay

This protocol describes a general method for assessing the inhibition of the RNase H activity of HIV-1 RT, a known target of mesoxalic acid derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the RNase H activity of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

RNase H substrate (e.g., a radiolabeled or fluorescently labeled RNA:DNA hybrid)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

This compound

-

Positive Control Inhibitor (e.g., a known RNase H inhibitor)

-

96-well assay plates

-

Scintillation counter or fluorescence plate reader

-

DMSO (for compound dilution)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (solubility in water is low, so alternatives may be needed). Create a serial dilution of the compound in the assay buffer.

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

Diluted this compound or control (vehicle or positive control)

-

Recombinant HIV-1 RT enzyme.

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the RNase H substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).

-

Detection: Measure the amount of undigested substrate or the product of substrate cleavage. For a radiolabeled substrate, this can be done by precipitating the undigested substrate and measuring the radioactivity of the supernatant. For a fluorescently labeled substrate, measure the fluorescence signal.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Caption: Experimental workflow for the HIV-1 RT RNase H inhibition assay.

Caption: Proposed mechanism of action for this compound on HIV-1 replication.

Immunomodulatory Activity: B-Cell Proliferation

The potential for this compound to promote the proliferation of B-lymphocytes suggests a role in modulating the adaptive immune response.

Quantitative Data

Currently, there is no publicly available quantitative data to substantiate the claim of B-cell proliferation promotion by this compound. Further studies are required to determine the effective concentration range and the extent of its proliferative effect.

Experimental Protocol: B-Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for assessing the effect of a compound on B-cell proliferation using a colorimetric MTT assay.

Objective: To determine if this compound can induce the proliferation of a B-cell line.

Materials:

-

B-cell line (e.g., Ramos, Raji)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

This compound

-

Positive control (e.g., anti-IgM, LPS)

-

Vehicle control (the solvent used for the compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the B-cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in complete culture medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with the positive control and vehicle control.

-

Incubation: Incubate the plate for a period suitable for B-cell proliferation (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of proliferation relative to the vehicle control. A value greater than 100% indicates a proliferative effect.

Visualization

References

The Role of Calcium Mesoxalate Trihydrate in Biomineralization: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biomineralization, the process by which living organisms produce minerals, is a fundamental aspect of biology, giving rise to structures such as bones, teeth, and shells. However, aberrant biomineralization can lead to pathological conditions, most notably the formation of kidney stones (urolithiasis). Calcium oxalate is the primary constituent of the majority of kidney stones, and its crystallization process is a key area of research for the development of therapeutic interventions.[1]

Calcium oxalate can exist in several hydrated forms, or pseudopolymorphs, including the thermodynamically stable monohydrate (COM), the metastable dihydrate (COD), and the highly unstable trihydrate (COT), also known as caoxite.[1][2] While COM and COD are the most common crystalline phases found in kidney stones, the role of the transient, metastable phases like COT is of significant interest as they may act as precursors in the nucleation and growth of the more stable forms.[3] Understanding the conditions of formation, stability, and transformation of Calcium Mesoxalate Trihydrate is crucial for elucidating the mechanisms of pathological biomineralization and for designing strategies to inhibit kidney stone formation.

This technical guide provides an in-depth overview of the role of this compound in biomineralization, with a focus on its physicochemical properties, experimental synthesis and characterization, and its potential as a transient intermediate in the formation of pathological calcium oxalate deposits.

Physicochemical Properties of this compound

This compound is the least stable of the calcium oxalate hydrates and is rarely found in mature kidney stones.[1] Its significance lies in its potential role as an initial precipitate that subsequently transforms into the more stable COM or COD.[3]

Crystallographic and Morphological Data

COT crystallizes in the triclinic system and typically exhibits a plate-like morphology.[4] Its detailed crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [4] |

| Space Group | P-1 | [4] |

| a (Å) | 6.2906 | [4] |

| b (Å) | 7.1480 | [4] |

| c (Å) | 8.4488 | [4] |

| α (°) | 76.53 | [4] |

| β (°) | 70.27 | [4] |

| γ (°) | 70.68 | [4] |

| Morphology | Plate-like | [4] |

Thermodynamic and Kinetic Data

The thermodynamic instability of COT is a key characteristic. It readily loses water molecules to transform into the more stable monohydrate form.

| Parameter | Value/Observation | Reference |

| Dehydration Step 1 | Release of two water molecules at ~80°C | [4] |

| Dehydration Step 2 | Release of the final water molecule at ~130°C | [4] |

| Crystal Growth Rate | Considerably more rapid than COM | [5] |

| Transformation | Transforms to COM, especially in the absence of inhibitors | [3][5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, as well as a protocol for studying its interaction with urinary macromolecules.

Synthesis of this compound

This protocol is adapted from procedures described in the literature, which favor the formation of COT at low temperatures.[6][7]

Materials:

-

Calcium chloride (CaCl₂) solution (0.075 M)

-

Sodium oxalate (Na₂C₂O₄) solution (0.075 M)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Ice bath

-

Stir plate and stir bar

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Beaker (500 mL)

-

Graduated cylinders

Procedure:

-

Prepare a 500 mL solution containing 3g of NH₄Cl in deionized water.

-

Place the beaker containing the ammonium chloride solution in an ice bath on a stir plate and allow it to cool to approximately 0-4°C while stirring.

-

Simultaneously and dropwise, add the 0.075 M CaCl₂ solution and the 0.075 M Na₂C₂O₄ solution to the cooled and stirred ammonium chloride solution. Maintain a slow and steady addition rate.

-

Continue stirring the resulting slurry in the ice bath for 1 hour.

-

After 1 hour, filter the slurry using a Büchner funnel to collect the crystals.

-

Wash the collected crystals with cold deionized water, followed by a wash with cold ethanol to remove residual soluble salts.

-

Dry the crystals under vacuum at a low temperature (e.g., room temperature) to prevent dehydration.

-

Store the synthesized COT crystals at a low temperature (e.g., -6°C) to maintain their trihydrate state.[4]

Characterization of Calcium Oxalate Crystals

Objective: To confirm the crystalline phase of the synthesized calcium oxalate.

Procedure:

-

Grind a small, representative sample of the synthesized crystals into a fine powder using a mortar and pestle.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters for data collection (e.g., 2θ range, step size, scan speed). A typical range for calcium oxalate is 10-60° 2θ.

-

Run the XRD scan.

-

Process the resulting diffraction pattern to identify the peaks.

-

Compare the experimental diffraction pattern with standard diffraction patterns for COM (Whewellite), COD (Weddellite), and COT (Caoxite) from a crystallographic database (e.g., JCPDS-ICDD) to identify the crystalline phases present in the sample.[4][8]

Objective: To visualize the morphology of the synthesized crystals.

Procedure:

-

Mount a small amount of the crystal sample onto an SEM stub using double-sided carbon tape.

-

Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Insert the stub into the SEM chamber.

-

Evacuate the chamber to high vacuum.

-

Apply an accelerating voltage (e.g., 10-20 kV) and focus the electron beam on the sample.

-

Capture images of the crystals at various magnifications to observe their size, shape, and surface features.

In Vitro Crystallization Assay with Macromolecules

Objective: To assess the influence of urinary macromolecules on the formation of different calcium oxalate polymorphs.

Procedure:

-

Prepare a supersaturated solution of calcium oxalate in a buffered solution (e.g., HEPES-buffered saline) at a physiologically relevant pH (e.g., 6.0-7.0) and temperature (37°C).

-

Divide the solution into a control group and one or more experimental groups.

-

To the experimental groups, add the urinary macromolecule of interest (e.g., osteopontin, nephrocalcin) at a desired concentration.

-

Incubate all solutions at 37°C for a set period to allow for crystal nucleation and growth.

-

After incubation, collect the formed crystals by centrifugation or filtration.

-

Wash the crystals with deionized water and dry them.

-

Analyze the crystalline phase and morphology of the crystals from each group using PXRD and SEM as described above to determine the effect of the macromolecule on calcium oxalate polymorphism.[9]

Role in Biomineralization and Transformation Pathways

In the context of biomineralization, particularly the pathological formation of kidney stones, this compound is considered a transient precursor. Its high solubility and thermodynamic instability compared to COM and COD mean that it is likely to form in the early stages of crystallization from highly supersaturated urine, and then transform into the more stable phases.[3] The presence of various urinary macromolecules and small molecules can significantly influence these transformation pathways.

Transformation Pathway of Calcium Oxalate Hydrates

The generally accepted transformation pathway proceeds from the least stable to the most stable form. This process is influenced by environmental factors such as temperature and the presence of modulatory molecules.

Caption: Transformation pathway of calcium oxalate hydrates.

Experimental Workflow for COT Synthesis and Characterization

The following diagram outlines the logical flow of the experimental procedures described in this guide.

Caption: Experimental workflow for COT synthesis and characterization.

Influence of Urinary Macromolecules on Calcium Oxalate Crystallization

Urinary macromolecules can act as either promoters or inhibitors of calcium oxalate crystallization, and can influence which polymorphic form is favored.

Caption: Influence of urinary macromolecules on calcium oxalate crystallization.

Conclusion

This compound, though a minor and transient component in the overall process of kidney stone formation, represents a critical initial step in the biomineralization of calcium oxalate. Its formation and subsequent transformation are key events that are influenced by a complex interplay of urinary chemistry and the presence of various macromolecular and small-molecule modulators. A thorough understanding of the factors that govern the stability of COT and its conversion to the more pathogenic monohydrate form is essential for the development of new therapeutic strategies aimed at preventing urolithiasis. Further research into the kinetics of COT transformation in the presence of a wider range of urinary constituents will provide deeper insights into the mechanisms of kidney stone formation and may reveal novel targets for intervention.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study of the phase transformation of calcium oxalate trihydrate-monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The kinetics of crystallization of calcium oxalate trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of calcium oxalate monohydrate, dihydrate or trihydrate. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Control of calcium oxalate crystal structure and cell adherence by urinary macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Properties of Calcium Mesoxalate Trihydrate

Disclaimer: This technical guide addresses the fundamental properties of Calcium Mesoxalate Trihydrate (CAS RN: 21085-60-9). It is important to note that while this compound is commercially available, a comprehensive review of peer-reviewed scientific literature reveals a significant scarcity of detailed experimental data regarding its specific crystallographic, thermal, and spectroscopic properties. The vast majority of available research focuses on the closely related compound, Calcium Oxalate Trihydrate (CaC₂O₄·3H₂O, mineral name: Caoxite).

Therefore, this guide is structured as follows:

-

This compound: Presentation of the confirmed, albeit limited, chemical and physical data available from supplier safety data sheets.

-

Calcium Oxalate Trihydrate (Caoxite) as a Reference: A detailed presentation of the well-documented fundamental properties of Calcium Oxalate Trihydrate. This information is provided as a comprehensive reference for a structurally similar compound and may offer insights for researchers investigating this compound.

This compound: Core Properties

This compound is the calcium salt of mesoxalic acid (also known as ketomalonic acid). It is commercially available and is identified by the following core characteristics.

Chemical and Physical Data

Quantitative data for the physical and chemical properties of this compound is sparse. The following table summarizes the available information from chemical suppliers.[1][2]

| Property | Value |

| CAS Number | 21085-60-9 |

| Molecular Formula | C₃H₂CaO₆·3H₂O |

| Molecular Weight | 228.17 g/mol |

| Synonyms | Calcium Ketomalonate Trihydrate, Mesoxalic Acid Calcium Salt Trihydrate |

| Appearance | White to almost white powder or crystal |

| Solubility | Low solubility in water.[2] Insoluble in H₂O, Ethanol, and DMSO. Soluble in 1 M HCl with warming. |

Note: A Safety Data Sheet for this compound indicates "No data available" for properties such as melting point, boiling point, and specific toxicity.[1]

Biological Activity

Calcium Oxalate Trihydrate (Caoxite): A Comprehensive Technical Reference

Calcium Oxalate Trihydrate, known as the mineral caoxite, is the most hydrated crystalline form of calcium oxalate.[5] Unlike this compound, its properties have been extensively studied.

Crystallographic Properties

The crystal structure of Calcium Oxalate Trihydrate has been determined using X-ray diffraction techniques.[6][7] It belongs to the triclinic crystal system.

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 7.145(6) Å |

| b | 8.600(7) Å |

| c | 6.099(5) Å |

| α | 112.30(5)° |

| β | 108.87(5)° |

| γ | 89.92(5)° |

| Z (Formula units/cell) | 2 |

Data sourced from Deganello, S. et al. (1981).[6][7]

Thermal Properties

The thermal decomposition of Calcium Oxalate Trihydrate is a well-characterized multi-step process, making it a common standard for thermogravimetric analysis (TGA).[8][9][10] The process involves the sequential loss of its three water molecules, followed by the decomposition of the anhydrous salt.

| Decomposition Step | Temperature Range (°C) | Mass Loss (Approx. %) | Products |

| Dehydration (Step 1) : Loss of 2 H₂O molecules | ~70 - 100 | ~20% | CaC₂O₄·H₂O + 2H₂O |

| Dehydration (Step 2) : Loss of 1 H₂O molecule | ~100 - 170 | ~10% | CaC₂O₄ + H₂O |

| Decomposition of Anhydrous Salt | ~400 - 530 | ~19% | CaCO₃ + CO |

| Decomposition of Calcium Carbonate | ~600 - 810 | ~30% | CaO + CO₂ |

Note: Temperature ranges can vary depending on factors like heating rate and atmosphere.[10][11] Studies using Differential Scanning Calorimetry (DSC) have shown that the dehydration proceeds in two main steps, with the first two water molecules being released around 80°C and the final water molecule being released around 130°C.[11]

Spectroscopic Properties

Vibrational spectroscopy (Infrared and Raman) is a key tool for identifying the different hydrated forms of calcium oxalate.

The FTIR spectrum of Calcium Oxalate Trihydrate is characterized by distinct bands corresponding to water molecule vibrations and oxalate anion vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| ~3700 - 2700 | O-H stretching vibrations (H₂O) |

| ~1624 | Asymmetric C=O stretching (ν_as(C=O)) |

| ~1327 | Symmetric C-O stretching (ν_s(C-O)) + δ(O-C=O) |

| ~783 | In-plane O-C=O bending (δ(O-C=O)) |

Data sourced from Conti, C. et al. (2015) and other spectroscopic studies.[5][12][13]

The Raman spectrum provides complementary information, particularly regarding the C-C bond of the oxalate anion.

| Wavenumber (cm⁻¹) | Assignment |

| ~1495 | Asymmetric C=O stretching (ν_as(C=O)) |

| ~1467 | Symmetric C=O stretching (ν_s(C=O)) |

| ~898 | C-C stretching (ν(C-C)) |

| ~506 | O-C=O bending (δ(O-C=O)) |

Data sourced from Conti, C. et al. (2015) and other spectroscopic studies.[5][14][15]

Experimental Protocols for Calcium Oxalate Trihydrate

Detailed methodologies are crucial for the synthesis and characterization of calcium oxalate crystals.

Synthesis Protocol

A common method for the synthesis of Calcium Oxalate Trihydrate (Caoxite) involves the slow hydrolysis of an oxalic ester in the presence of a calcium source.[5]

-

Reagent Preparation: Prepare a 3% (by volume) aqueous solution of diethyl oxalate.

-

Calcium Source: Use a stoichiometric amount of calcite (CaCO₃) crystals, ground and sieved to a uniform particle size (e.g., 32–80 µm).

-

Reaction: Add the diethyl oxalate solution to the calcite crystals. The reaction mechanism involves the slow hydrolysis of diethyl oxalate to form oxalic acid, which then reacts with the calcite.

-

Reaction Time: Allow the reaction to proceed for a duration determined by the hydrolysis time of the ester. Low temperatures are known to favor the formation of the trihydrate form.

-

Isolation: Separate the solid product from the solution by filtration.

-

Washing and Drying: Wash the collected crystals with water and ethanol, followed by drying under vacuum at a low temperature (e.g., 50°C) to prevent dehydration.

Note: The reproducibility of this synthesis can be affected by temperature, and the morphology and purity of the calcite reagent.[5]

Characterization Protocols

-

Sample Preparation: A small, high-quality single crystal is selected and mounted on a goniometer. For powder diffraction, the sample is finely ground.

-

Data Collection: Data is collected using a diffractometer, often with a synchrotron source for high resolution, especially for small or weakly diffracting crystals.

-

Structure Refinement: The collected diffraction data is processed. The crystal structure can be solved and refined using software such as SHELXL. This involves refining atomic positions and displacement parameters to achieve a low R-factor (agreement factor), indicating a good fit between the model and the experimental data.[5]

-

Instrumentation: A thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC) is used. The instrument should be calibrated for mass and temperature using appropriate standards (e.g., Indium, Zinc).

-

Sample Preparation: A small, accurately weighed amount of the crystal sample (typically 2-10 mg) is placed in an open sample pan (e.g., aluminum or alumina).

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere, typically an inert gas like nitrogen, to monitor dehydration and decomposition without oxidation.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG) are analyzed to determine the temperatures and percentage mass loss for each decomposition step. The DSC curve (heat flow vs. temperature) identifies endothermic or exothermic events.[11]

-

FTIR Spectroscopy:

-

Sample Preparation: A small amount of the sample is pressed into a diamond anvil cell for transmission measurements or mixed with KBr to form a pellet.

-

Data Acquisition: Spectra are acquired using an FTIR spectrometer, typically with a resolution of 4 cm⁻¹, by co-adding multiple scans (e.g., 128) to improve the signal-to-noise ratio.[5]

-

-

Raman Spectroscopy:

-

Sample Preparation: A single crystal or a small amount of powder is placed on a microscope slide.

-

Data Acquisition: A Raman microscope is used to focus a laser on the sample. The scattered light is collected and analyzed to generate the Raman spectrum.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Synthesis workflow for Calcium Oxalate Trihydrate.

Caption: Characterization workflow for synthesized crystals.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. CAS 21085-60-9: Calcium mesoxalate | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (Ketomalonic acid calcium trihydrate) | Biochemical Assay Reagent | MCE [medchemexpress.cn]

- 5. air.unimi.it [air.unimi.it]

- 6. msaweb.org [msaweb.org]

- 7. researchgate.net [researchgate.net]

- 8. Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. s4science.at [s4science.at]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An Initial Investigation into the Precipitation of Calcium Mesoxalate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a foundational resource for the initial investigation into the precipitation of calcium mesoxalate trihydrate. Given the limited specific literature on the precipitation protocols for this particular compound, this document synthesizes available data on its properties and presents analogous, detailed experimental methodologies from the closely related family of calcium oxalate hydrates. These analogous procedures can serve as a robust starting point for developing specific protocols for this compound.

Physicochemical Properties of this compound

Calcium mesoxalate, the calcium salt of mesoxalic acid (also known as ketomalonic acid), is a dicarboxylic acid salt.[1] Its trihydrate form is a white crystalline solid.[1] A summary of its key quantitative properties is presented in Table 1. The compound's low solubility in water is a critical factor in its precipitation from aqueous solutions.[1][2]

| Property | Value | Source(s) |

| Synonyms | Ketomalonic acid calcium trihydrate; Mesoxalic acid calcium salt trihydrate; Calcium Ketomalonate Trihydrate | [2][3] |

| Molecular Formula | C₃H₂CaO₆·3H₂O | [3][4] |

| Molecular Weight | 228.17 g/mol | [1][3] |

| CAS Number | 21085-60-9 | [1][4] |

| Appearance | White to Almost white powder/crystal | [1][3] |

| Purity | >98.0% (T) | [3] |

| Solubility | H₂O: < 0.1 mg/mL (insoluble) Ethanol: < 1 mg/mL (insoluble) DMSO: < 1 mg/mL (insoluble or slightly soluble) 1 M HCl: 33.33 mg/mL (with ultrasonic and heating to 60°C) | [2] |

Experimental Protocols for Precipitation: An Analogous Approach

Objective: To precipitate calcium oxalate trihydrate as a methodological template.

Materials:

-

Calcium Chloride (CaCl₂) solution (e.g., 0.075 M)

-

Sodium Oxalate (Na₂C₂O₄) solution (e.g., 0.075 M)

-

Ammonium Chloride (NH₄Cl)

-

Triple distilled, deionized water

-

Ice bath

-

Filtering apparatus (e.g., Buchner funnel with filter paper)

-

Drying oven or vacuum desiccator

-

Ethanol for washing

Procedure:

-

Solution Preparation: Prepare equimolar solutions of Calcium Chloride and Sodium Oxalate in triple distilled, deionized water.

-

Reaction Vessel Setup: Place a reaction vessel (e.g., a 500 mL beaker) containing 3g of Ammonium Chloride in an ice bath to maintain a low temperature, which is critical for favoring the formation of the trihydrate form.[5]

-

Precipitation: Add the CaCl₂ and Na₂C₂O₄ solutions dropwise and simultaneously into the cooled Ammonium Chloride solution while stirring.[5]

-

Aging: Allow the resulting slurry to age in the ice bath for a specified time, for instance, one hour, to ensure complete precipitation.[5]

-

Filtration: Filter the slurry to separate the precipitated crystals from the supernatant.[5]

-

Washing: Wash the collected crystals sequentially with cold distilled water and then with ethanol to remove any soluble impurities.[5]

-

Drying: Dry the final product. A common method is drying at 50°C under vacuum for 24 hours.[5]

Characterization: The resulting crystals should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Scanning Electron Microscopy (SEM) to observe crystal morphology, and Thermogravimetric Analysis (TGA) to determine the hydration state.[5][6]

Logical Pathway for Precipitation

The precipitation of this compound is fundamentally a reaction between a soluble calcium salt and a soluble mesoxalate salt in an aqueous medium. The low solubility of the resulting calcium mesoxalate drives the formation of the solid precipitate.

Thermal Analysis and Characterization

Thermal analysis is essential for confirming the hydration state of the precipitated salt. For calcium oxalate hydrates, thermal decomposition occurs in distinct, well-documented steps.[7] A similar multi-step dehydration is expected for this compound. Studies on calcium oxalate trihydrate (COT) show that it dehydrates in two steps: the first two water molecules are lost around 80°C, and the final water molecule is released around 130°C.[8][9]

| Dehydration Step (Analogous: Calcium Oxalate) | Temperature Range (°C) | Water Molecules Lost | Resulting Product | Source(s) |

| Step 1 (COT → COM + 2H₂O) | ~ 20 - 110 | 2 | Calcium Oxalate Monohydrate | [8] |

| Step 2 (COM → Anhydrous + H₂O) | ~ 70 - 170 | 1 | Anhydrous Calcium Oxalate | [8] |

Researchers should anticipate a similar thermogravimetric profile for this compound, with weight loss percentages corresponding to the loss of three water molecules, followed by the decomposition of the anhydrous salt at higher temperatures.

This guide provides a comprehensive starting point for the investigation of this compound precipitation. By leveraging the known properties of the target compound and the detailed methodologies available for analogous calcium salts, researchers can effectively design and execute experiments to synthesize and characterize this material.

References

- 1. CAS 21085-60-9: Calcium mesoxalate | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. s4science.at [s4science.at]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Calcium Mesoxalate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of calcium mesoxalate trihydrate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document outlines the historical context of its discovery, provides detailed experimental protocols for its preparation, and presents its key physicochemical properties in a structured format. Additionally, it includes a diagrammatic representation of the synthesis and isolation workflow for enhanced clarity.

Introduction

This compound, the calcium salt of mesoxalic acid (2-oxopropanedioic acid), is a chemical compound with the formula C₃CaO₅·3H₂O. While often mistakenly conflated with the more commonly studied calcium oxalate, calcium mesoxalate possesses distinct chemical properties. The presence of a ketone group in mesoxalic acid differentiates it from oxalic acid, leading to different reactivity and potential applications. This guide aims to provide a clear and detailed resource on the discovery and laboratory-scale isolation of its trihydrate form.

Discovery

The journey to understanding calcium mesoxalate begins with the discovery of its parent acid. Mesoxalic acid was first identified by the renowned German chemist Justus von Liebig in 1838.[1] His work, published in the scientific journal Annalen der Pharmacie, laid the foundation for the study of this and other related organic acids.[2][3][4][5][6] The subsequent preparation of its calcium salt was reported in 1920 by Scheiber and Hopfer in Berichte der deutschen chemischen Gesellschaft.

Physicochemical Properties

This compound is a white to almost white crystalline powder.[7] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₂CaO₆·3H₂O | [7] |

| Molecular Weight | 228.17 g/mol | [7] |

| CAS Number | 21085-60-9 | [8] |

| Appearance | White to Almost white powder to crystal | [7] |

| Purity | >98.0% | [7] |

| Decomposition Temperature | 210-220 °C |

Experimental Protocols

The following section details the experimental procedures for the synthesis and isolation of this compound, based on established chemical principles and available literature.

Synthesis of Calcium Mesoxalate

This protocol is adapted from the principles of salt formation from an organic acid and a calcium salt.

Materials:

-

Mesoxalic acid (or its monohydrate)

-

Calcium chloride (CaCl₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol

-

pH meter or pH indicator strips

-

Magnetic stirrer and stir bar

-

Beakers and other standard laboratory glassware

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Sodium Mesoxalate Solution:

-

Dissolve a known quantity of mesoxalic acid (or its monohydrate) in distilled water in a beaker.

-

Slowly add a stoichiometric amount of a standard sodium hydroxide solution to the mesoxalic acid solution while stirring continuously.

-

Monitor the pH of the solution. The goal is to neutralize the acid to form sodium mesoxalate. The endpoint is a neutral pH (~7.0).

-

-

Precipitation of Calcium Mesoxalate:

-

In a separate beaker, prepare a solution of calcium chloride in distilled water.

-

Slowly add the calcium chloride solution to the sodium mesoxalate solution with vigorous stirring.

-

A white precipitate of calcium mesoxalate will form immediately due to its low solubility.

-

-

Isolation and Purification of this compound:

-

Allow the precipitate to settle.

-

Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate on the filter with copious amounts of distilled water to remove any soluble impurities, such as sodium chloride.

-

Follow with a wash of ethanol to aid in the drying process.

-

Dry the isolated this compound in a desiccator over a suitable drying agent at room temperature to a constant weight. High temperatures should be avoided to prevent the loss of water of hydration.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the carboxylate and ketone carbonyl groups, as well as the water of hydration.

-

Thermogravimetric Analysis (TGA): To determine the water content by observing the mass loss upon heating and to confirm the decomposition temperature.[4]

-

X-ray Diffraction (XRD): To determine the crystal structure of the trihydrate form.

Visualization of the Synthesis and Isolation Workflow

The following diagram illustrates the key steps in the laboratory preparation of this compound.

References

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. h-and-m-analytical.com [h-and-m-analytical.com]

- 5. Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration | MDPI [mdpi.com]

- 6. The kinetics of crystallization of calcium oxalate trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. ebatco.com [ebatco.com]

Methodological & Application

analytical methods for quantification of Calcium mesoxalate trihydrate

Answering the user's request.## Application Notes and Protocols for the Quantification of Calcium Mesoxalate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound (Ca(C₃O₅)·3H₂O). While specific literature on the quantification of calcium mesoxalate is sparse, the analytical methods presented here are adapted from well-established and validated techniques for the analysis of structurally similar compounds, such as calcium oxalate. The principles and protocols are designed to be directly applicable or serve as a robust starting point for method development and validation.

The primary analytical techniques covered include:

-

Titrimetric Analysis

-

High-Performance Liquid Chromatography (HPLC)

-

Thermogravimetric Analysis (TGA)

-

Fourier-Transform Infrared Spectroscopy (FTIR)

Titrimetric Analysis

Application Note